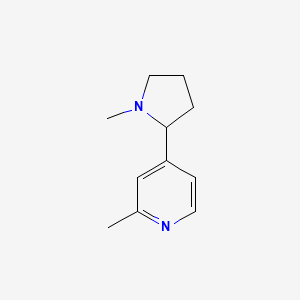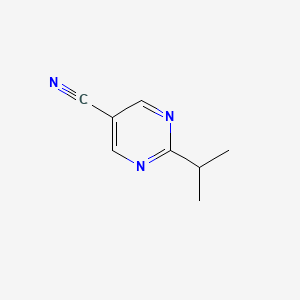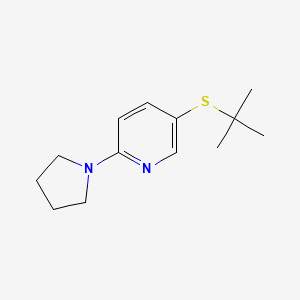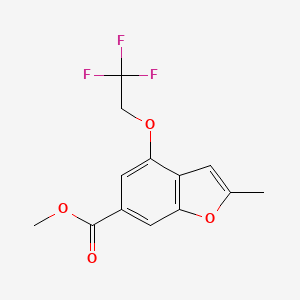
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate is a chemical compound with the molecular formula C13H11F3O4 and a molecular weight of 288.22 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate typically involves the reaction of 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific enzymes or receptors in biological systems. The trifluoroethoxy group is known to enhance the compound’s stability and bioavailability, making it a promising candidate for further research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2,2,2-trifluoroethoxy)-1-benzofuran-6-carboxylate
- 2-Methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid
Uniqueness
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and potential for various applications .
Propriétés
Formule moléculaire |
C13H11F3O4 |
|---|---|
Poids moléculaire |
288.22 g/mol |
Nom IUPAC |
methyl 2-methyl-4-(2,2,2-trifluoroethoxy)-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C13H11F3O4/c1-7-3-9-10(19-6-13(14,15)16)4-8(12(17)18-2)5-11(9)20-7/h3-5H,6H2,1-2H3 |
Clé InChI |
YLDJQVMCNQWIAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C=C(C=C2OCC(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


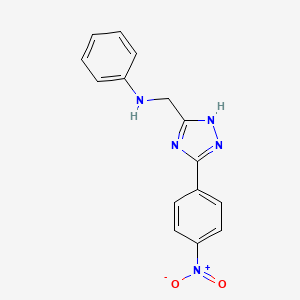
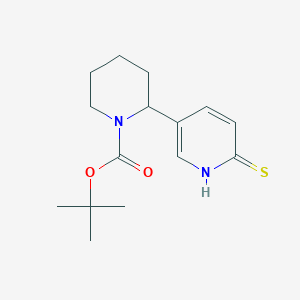






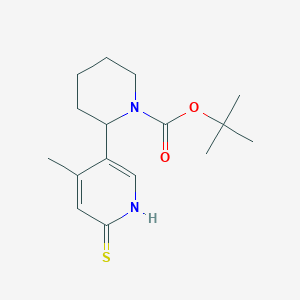
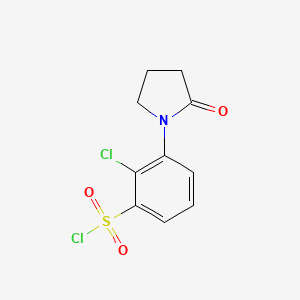
![2-(2-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11812090.png)
